N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
Description
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is a heterocyclic organic compound featuring a thiazole ring linked to a pyrazole core, with a 4-fluorophenyl substituent on the thiazole and a 2-methoxyacetamide group on the pyrazole. This structural architecture is common in medicinal chemistry, as thiazole and pyrazole rings are known for their roles in modulating biological activity, such as antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-7-14(19-15(22)8-23-2)21(20-10)16-18-13(9-24-16)11-3-5-12(17)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOMCXHZFWCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations from Structural Comparisons
Substituent Effects on Solubility and Metabolism :
- The methoxy group in the target compound likely offers better aqueous solubility compared to ethoxy analogs (e.g., ), which have higher lipophilicity and slower hepatic clearance .
- Adamantane () and furan () substituents introduce steric bulk and heteroaromaticity, respectively, which may influence blood-brain barrier penetration and cytochrome P450 interactions .
Electronic and Binding Properties: The 4-fluorophenyl group is conserved across analogs for its electron-withdrawing effects, which stabilize interactions with hydrophobic enzyme pockets .
Biological Activity Trends :
- Compounds with adamantane () are hypothesized to target neurological disorders due to enhanced lipophilicity, whereas furan-containing derivatives () may exhibit unique antimicrobial activity via heterocyclic interactions .
- The target compound’s methoxyacetamide group balances solubility and metabolic stability, making it a candidate for oral drug development .
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